5-Bromo-4-chloro-2-fluorophenylboronic acid pinacol ester
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Overview
Description
5-Bromo-4-chloro-2-fluorophenylboronic acid pinacol ester is a boronic ester compound with the molecular formula C12H14BBrClFO2 . It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity .
Mechanism of Action
Target of Action
Boronic acids and their esters, including at16828, are often used in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Mode of Action
AT16828 is involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . This reaction is part of the broader field of palladium-catalyzed coupling reactions, which are fundamental in organic synthesis and have wide-ranging applications in pharmaceuticals, agrochemicals, and materials science.
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water . The hydrolysis of some phenylboronic pinacol esters, which could include AT16828, is considerably accelerated at physiological pH . This could potentially impact the bioavailability of the compound.
Result of Action
The sm coupling reaction, in which at16828 participates, results in the formation of a new carbon–carbon bond . This can lead to the synthesis of biologically active compounds or intermediates.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of AT16828. For instance, the pH strongly influences the rate of hydrolysis of phenylboronic pinacol esters, which is considerably accelerated at physiological pH . Therefore, the physiological environment can significantly impact the stability and efficacy of AT16828.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-2-fluorophenylboronic acid pinacol ester typically involves the reaction of 5-Bromo-4-chloro-2-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-2-fluorophenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or a base.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Protodeboronation: Protic solvents (e.g., water, methanol) and bases (e.g., NaOH) are used.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds are the major products formed.
Protodeboronation: The corresponding aryl compound is formed after the removal of the boronic ester group.
Scientific Research Applications
5-Bromo-4-chloro-2-fluorophenylboronic acid pinacol ester has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 4-Carboxy-2-fluorophenylboronic acid pinacol ester
- 5-Chloro-2-fluorophenylboronic acid pinacol ester
Uniqueness
5-Bromo-4-chloro-2-fluorophenylboronic acid pinacol ester is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of bromine, chlorine, and fluorine atoms on the phenyl ring allows for diverse functionalization and application in various fields .
Properties
IUPAC Name |
2-(5-bromo-4-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BBrClFO2/c1-11(2)12(3,4)18-13(17-11)7-5-8(14)9(15)6-10(7)16/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGWFLFCBNNPAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BBrClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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